2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
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Overview
Description
2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide, also known as Compound 1, is a chemical compound with potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. In We will also discuss its potential future directions for research.
Scientific Research Applications
Antioxidant and Anti-Inflammatory Properties : A study synthesized a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which demonstrated notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities (Nayak et al., 2014).
Synthesis and Anti-Inflammatory Activity : Another research focused on the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, showing significant anti-inflammatory activity for some derivatives (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity : A study investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibited significant in vitro antioxidant activity (Chkirate et al., 2019).
Crystal Structures and Molecular Interactions : Research on the crystal structures of C,N-disubstituted acetamides, including compounds similar to the one , provided insights into the molecular conformations and interactions essential for the formation of complex sheets and interwoven structures (Narayana et al., 2016).
Nonlinear Optical Properties : A theoretical study on the nonlinear optical properties of crystalline acetamides, including compounds structurally related to 2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide, highlighted their potential in photonic applications like optical switches and modulators (Castro et al., 2017).
Mechanism of Action
Mode of Action
It is known that the compound contains a pyrazinone ring, which is a common structural motif in many bioactive compounds
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to have antimicrobial activity, suggesting that this compound may also affect bacterial cell division .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Based on its structural similarity to other bioactive compounds, it may have antimicrobial activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
properties
IUPAC Name |
2-[4-(3-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-8-9(14)3-2-4-10(8)17-6-5-16(7-11(15)18)12(19)13(17)20/h2-6H,7H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJHEAFQFVHLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN(C(=O)C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
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